REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16](F)=[C:17]([N+:20]([O-:22])=[O:21])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1)#[CH:2].[CH2:24]([OH:26])[CH3:25]>>[CH2:24]([O:26][C:16]1[CH:15]=[C:14]2[C:19]([C:10]([NH:9][C:5]3[CH:6]=[CH:7][CH:8]=[C:3]([C:1]#[CH:2])[CH:4]=3)=[N:11][CH:12]=[N:13]2)=[CH:18][C:17]=1[N+:20]([O-:22])=[O:21])[CH3:25]
|
Name
|
Na
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a clear solution
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove excess ethanol, and 50 ml H2O
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resulting solid precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=C2C(=NC=NC2=C1)NC1=CC(=CC=C1)C#C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |